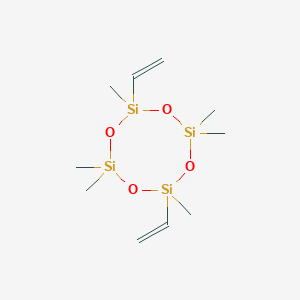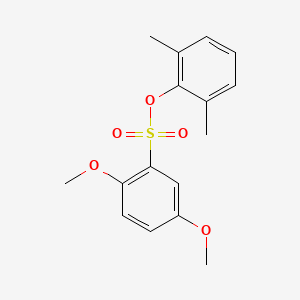
2,2,4,6,6,8-hexamethyl-4,8-divinyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6,6,8-hexamethyl-4,8-divinyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane, commonly known as HMDSO, is a silicon-based organic compound that has gained significant attention in the scientific community due to its unique chemical properties. HMDSO is a colorless liquid that is highly volatile and has a low surface tension, making it an ideal material for coating and thin film deposition in various industrial and research applications.
Wirkmechanismus
The mechanism of action of HMDSO is not fully understood, but it is believed to be related to its ability to form stable silicon-oxygen bonds. The volatile nature of HMDSO allows it to easily penetrate and react with various surfaces, resulting in the formation of a thin film or coating. The chemical structure of HMDSO also allows for the formation of cross-linked networks, which can enhance the stability and durability of the resulting coating or thin film.
Biochemical and Physiological Effects:
HMDSO is not known to have any significant biochemical or physiological effects, as it is primarily used in industrial and research applications. However, it is important to handle HMDSO with care due to its highly volatile nature and potential for flammability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using HMDSO in lab experiments is its ability to form stable and durable coatings and thin films. This makes it an ideal material for various applications, such as microelectronics and optics. HMDSO is also highly versatile and can be easily modified to suit various experimental needs.
However, there are also some limitations to using HMDSO in lab experiments. One of the main limitations is its high volatility, which can make it difficult to handle and control. HMDSO also has a low surface tension, which can make it difficult to form uniform coatings or thin films on certain surfaces.
Zukünftige Richtungen
There are several future directions for the use of HMDSO in scientific research. One potential application is in the development of advanced coatings and thin films for biomedical and environmental applications. HMDSO can also be used in the development of advanced sensors and electronic devices, as well as in the field of nanotechnology.
In conclusion, HMDSO is a unique silicon-based organic compound that has gained significant attention in the scientific community due to its versatile chemical properties. Its ability to form stable coatings and thin films makes it an ideal material for various industrial and research applications. As research in this field continues to advance, the potential applications of HMDSO are likely to expand even further.
Synthesemethoden
The synthesis of HMDSO is typically achieved through the reaction of hexamethyldisiloxane with divinyltetramethyldisiloxane in the presence of a platinum catalyst. The reaction takes place under high pressure and temperature, resulting in the formation of HMDSO as the primary product. The purity of the product can be improved through various purification techniques, such as distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
HMDSO has been extensively used in various scientific research applications due to its unique chemical properties. It is commonly used as a precursor for the deposition of silicon-based thin films and coatings in microelectronics, optics, and solar cell applications. HMDSO can also be used for the functionalization of surfaces, such as the modification of glass or polymer surfaces to enhance their properties.
Eigenschaften
IUPAC Name |
2,6-bis(ethenyl)-2,4,4,6,8,8-hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O4Si4/c1-9-17(7)11-15(3,4)13-18(8,10-2)14-16(5,6)12-17/h9-10H,1-2H2,3-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQUGRADIZVVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C)(C)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O4Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5127235.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-ethoxyphenol](/img/structure/B5127258.png)
![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5127263.png)

![2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5127275.png)
![2-nitro-7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5127283.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5127287.png)

![5-chloro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5127312.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B5127316.png)

![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5127332.png)
![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)
![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5127349.png)